molecular formula C5H3N5O3 B6159330 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 103778-82-1

6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B6159330
CAS RN: 103778-82-1
M. Wt: 181.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, also known as 6-nitro-7-pyrimidinone, is a synthetic compound with a variety of applications in scientific research and laboratory experiments. It is a nitrogen-containing heterocyclic compound, with a unique structure consisting of a six-membered ring with a nitro group and two nitrogen atoms. This compound has been studied for its potential use in drug development, as an intermediate in organic synthesis, and for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-onerimidinone is not yet fully understood. However, it is believed that the compound binds to certain proteins, enzymes, and other biochemical pathways, and modulates their activity. This binding can lead to changes in the structure and function of the proteins, enzymes, and pathways, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
6-Nitro-7-pyrimidinone has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids and other compounds. The compound has also been shown to inhibit the activity of certain bacterial enzymes, such as DNA gyrase, which is involved in DNA replication and repair. In addition, the compound has been shown to modulate the activity of certain hormones, such as cortisol, which is involved in stress response.

Advantages and Limitations for Lab Experiments

The use of 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-onerimidinone in laboratory experiments offers a number of advantages and limitations. One advantage is that the compound is easy to synthesize and can be used in a variety of applications. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic in high concentrations, so it should be used with caution in laboratory experiments.

Future Directions

6-Nitro-7-pyrimidinone has a variety of potential future applications. One potential application is in the development of new antibiotics and antifungals, as the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and other compounds. Additionally, the compound could be used to study the structure and function of various proteins, enzymes, and biochemical pathways. Finally, the compound could be used in the synthesis of a variety of compounds, such as heterocyclic compounds and pharmaceuticals.

Synthesis Methods

6-Nitro-7-pyrimidinone can be synthesized by a variety of methods. The most common method is the reaction of 2-amino-5-nitropyridine and formaldehyde in alkaline conditions. This reaction is known as the Curtius rearrangement, and yields 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-onerimidinone as the major product. Other methods of synthesis include the reaction of nitrobenzene and formaldehyde, the reaction of nitrobenzene and acetaldehyde, and the reaction of nitrobenzene and ethylene glycol.

Scientific Research Applications

6-Nitro-7-pyrimidinone has many potential applications in scientific research, including drug development, organic synthesis, and biochemistry and physiology. In drug development, the compound can be used as an intermediate in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungals. In organic synthesis, 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-onerimidinone can be used as a building block for the synthesis of a variety of compounds, such as heterocyclic compounds and pharmaceuticals. In biochemistry and physiology, the compound can be used to study the structure and function of various proteins, enzymes, and biochemical pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the reaction of 6-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine with nitric acid to form 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, which is then reacted with acetic anhydride to form the final product.", "Starting Materials": ["6-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine", "nitric acid", "acetic anhydride"], "Reaction": ["Step 1: React 6-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine with nitric acid to form 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine", "Step 2: React 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine with acetic anhydride to form 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one"] }

CAS RN

103778-82-1

Product Name

6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C5H3N5O3

Molecular Weight

181.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.